N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pH levels, and solvent environments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and mechanisms of action.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.
Mechanism of Action
The mechanism of action of N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
4-ANPP: 4-anilinopiperidine, a precursor in the synthesis of fentanyl analogues.
N-Phenethyl-4-piperidinone: Another intermediate used in the production of fentanyl and its analogues.
Uniqueness
N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide stands out due to its complex structure and the presence of multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C54H63B3N12O9 |
---|---|
Molecular Weight |
1056.6 g/mol |
IUPAC Name |
N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C54H63B3N12O9/c1-34(2)28-43(64-46(37-16-10-7-11-17-37)52(73)67-49(70)40-31-58-22-25-61-40)55-76-56(44(29-35(3)4)65-47(38-18-12-8-13-19-38)53(74)68-50(71)41-32-59-23-26-62-41)78-57(77-55)45(30-36(5)6)66-48(39-20-14-9-15-21-39)54(75)69-51(72)42-33-60-24-27-63-42/h7-27,31-36,43-48,64-66H,28-30H2,1-6H3,(H,67,70,73)(H,68,71,74)(H,69,72,75)/t43-,44-,45?,46?,47?,48?/m0/s1 |
InChI Key |
HCTSZJLWSKDFEQ-CEYINMMXSA-N |
Isomeric SMILES |
B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)[C@H](CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)[C@H](CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7 |
Canonical SMILES |
B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.